molecular formula C8H8ClNO3 B1404095 Methyl 4-chloro-5-methoxypicolinate CAS No. 857433-67-1

Methyl 4-chloro-5-methoxypicolinate

Cat. No. B1404095
M. Wt: 201.61 g/mol
InChI Key: BHXGTBHKRNGCDF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol .


Molecular Structure Analysis

The InChI code for Methyl 4-chloro-5-methoxypicolinate is 1S/C8H8ClNO3/c1-12-7-4-10-6 (3-5 (7)9)8 (11)13-2/h3-4H,1-2H3 . The Canonical SMILES is COC1=CN=C (C=C1Cl)C (=O)OC .


Physical And Chemical Properties Analysis

Methyl 4-chloro-5-methoxypicolinate has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 201.0192708 g/mol . The Topological Polar Surface Area is 48.4 Ų . It has a Heavy Atom Count of 13 .

Scientific Research Applications

  • Tubulin-Polymerization Inhibitors : A study by Wang et al. (2014) explored the optimization of quinazolines, which share structural similarities with Methyl 4-chloro-5-methoxypicolinate, as tubulin-polymerization inhibitors. These compounds showed potent in vitro cytotoxic activity and significant potency against tubulin assembly, suggesting their potential use in cancer therapy (Wang et al., 2014).

  • Antibacterial and Anti-Plaque Activity : Research by Warner et al. (1975) on hydroxyquinolines, which are chemically related to Methyl 4-chloro-5-methoxypicolinate, demonstrated some compounds exhibiting in vitro antiplaque activity, pointing to potential applications in dental health (Warner et al., 1975).

  • Synthetic Methodologies : Zhao et al. (2017) reported on the synthesis of a compound structurally similar to Methyl 4-chloro-5-methoxypicolinate, emphasizing efficient synthetic processes suitable for large-scale production, which can be crucial in pharmaceutical manufacturing (Zhao et al., 2017).

  • Fluorophore Development : The study by Kimber et al. (2003) involved synthesizing methoxy isomers of a specific benzenesulfonamide, which is related to Methyl 4-chloro-5-methoxypicolinate, highlighting their potential as fluorophores for zinc detection, a significant aspect in biochemical and medical research (Kimber et al., 2003).

  • Corrosion Inhibition : A 2019 study by Rbaa et al. explored hydroxyquinoline derivatives as corrosion inhibitors for mild steel, indicating the potential industrial applications of compounds similar to Methyl 4-chloro-5-methoxypicolinate in protecting metals from corrosion (Rbaa et al., 2019).

  • Cancer Therapy Development : The preparation of antitumor drug Sorafenib involved the use of an intermediate that is closely related to Methyl 4-chloro-5-methoxypicolinate, underscoring its relevance in the synthesis of significant pharmaceutical compounds (Yao Jian-wen, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a Signal Word of Warning . The Hazard Statements include H302 . Precautionary statements include P264-P270-P301+P312-P330 .

Future Directions

While specific future directions for Methyl 4-chloro-5-methoxypicolinate are not mentioned in the available resources, it’s worth noting that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

properties

IUPAC Name

methyl 4-chloro-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXGTBHKRNGCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-5-methoxypicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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